

# Technical Support Center: Overcoming Ceftolozane/Tazobactam Resistance in P. aeruginosa

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Compound of Interest					
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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of ceftolozane/tazobactam (C/T) resistance in Pseudomonas aeruginosa.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides Category 1: Identifying Resistance Mechanisms

Question 1: My P. aeruginosa isolate shows a high C/T MIC (>4/4  $\mu$ g/mL). What is the most common mechanism of resistance I should investigate first?

Answer: The most frequently reported cause of ceftolozane/tazobactam resistance in P. aeruginosa is the modification of the chromosomal AmpC  $\beta$ -lactamase.[1][2] This can involve two primary changes that often occur in concert:

- AmpC Overexpression (Hyperproduction): Mutations in regulatory genes (like ampR, ampD, dacB) lead to derepression and increased production of the AmpC enzyme.[3][4][5]
- Structural Modifications of AmpC: Amino acid substitutions or deletions within the AmpC
   protein can increase its hydrolytic efficiency against ceftolozane.[1][3][6]

## Troubleshooting & Optimization





Therefore, your initial investigation should focus on characterizing the ampC gene and its expression levels.

Question 2: How can I determine if my C/T-resistant isolate is overexpressing AmpC?

Answer: You can use a combination of phenotypic and genotypic methods.

- Phenotypic Confirmation: A cloxacillin inhibition test can indicate AmpC overproduction.[6]
   This is typically done by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam like ceftazidime or imipenem with and without a fixed concentration of cloxacillin (an AmpC inhibitor). A significant reduction (e.g., a ≥2-fold dilution) in the MIC in the presence of cloxacillin suggests AmpC hyperproduction.[7]
- Gene Expression Analysis (qRT-PCR): Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring ampC transcript levels.[8][9] By comparing the ampC expression in your resistant isolate to a susceptible, wild-type control strain (e.g., PAO1), you can quantify the degree of overexpression.

Question 3: My isolate overexpresses AmpC, but the C/T MIC is only moderately elevated (e.g., 8/4 to 16/4 µg/mL). What else could be contributing to resistance?

Answer: While ceftolozane is more stable against AmpC than other cephalosporins, high levels of the enzyme can overcome this stability.[3][10] However, moderate resistance often involves a combination of mechanisms. In addition to AmpC hyperproduction, you should investigate:

- Structural mutations in AmpC: Sequence the ampC gene. Specific mutations (e.g., E247K, G183D, T96I) are known to enhance ceftolozane hydrolysis.[1][6][11][12]
- Efflux Pump Upregulation: While ceftolozane is generally a poor substrate for efflux pumps like MexAB-OprM, mutations in other systems, such as MexCD-OprJ, can contribute to resistance.[13]
- Acquired  $\beta$ -lactamases: The presence of extended-spectrum  $\beta$ -lactamases (ESBLs) or carbapenemases can also lead to C/T resistance.[10]

Question 4: My C/T susceptibility tests (e.g., disk diffusion, Etest) are giving results that are inconsistent with my broth microdilution (BMD) results. What could be the issue?



Answer: Accurate susceptibility testing for C/T can be challenging, especially for isolates with MICs near the clinical breakpoint.[14] Studies have shown that manual methods like disk diffusion and gradient strips can have lower categorical agreement compared to the reference BMD method, particularly for pan-β-lactam-resistant isolates.[14][15]

#### **Troubleshooting Steps:**

- Confirm with Broth Microdilution (BMD): BMD is the recommended reference method for C/T susceptibility testing.[14]
- Use Current Breakpoints: Ensure you are using the latest clinical breakpoints from CLSI or EUCAST, as these are periodically updated.[14][16][17] The CLSI breakpoint for C/T susceptibility in P. aeruginosa is ≤4/4 μg/mL.[16]
- Quality Control: Always run a quality control strain, such as P. aeruginosa ATCC 27853, with each batch of tests to ensure the accuracy of your materials and methods.[14]

## **Category 2: Experimental Protocols & Workflows**

Question 5: Can you provide a detailed protocol for quantifying ampC gene expression using qRT-PCR?

Answer: Yes, here is a standard protocol for determining the relative expression of the ampC gene in your test isolate compared to a susceptible reference strain (e.g., PAO1).

Experimental Protocol: ampC Expression by qRT-PCR

#### Bacterial Culture:

- Grow your test isolate and the reference strain (e.g., PAO1) overnight in a suitable broth (e.g., Luria-Bertani) at 37°C with shaking.
- Subculture the strains into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). This phase represents active bacterial growth and gene expression.

#### RNA Extraction:

Harvest approximately 1x10<sup>9</sup> bacterial cells by centrifugation.



- Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent transcript degradation.
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

#### cDNA Synthesis:

- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for purity by assessing the A260/A280 ratio (should be ~2.0).
- Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

#### Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix using a SYBR Green-based master mix.
- Use validated primers for the ampC gene and a housekeeping gene (e.g., rpoD, clpX) for normalization.[18]
- Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

#### Data Analysis:

- Determine the cycle threshold (Ct) values for ampC and the housekeeping gene for both your test isolate and the reference strain.
- $\circ$  Calculate the relative expression of ampC using the  $\Delta\Delta$ Ct method. The result will show the fold-change in ampC expression in your resistant isolate relative to the susceptible control.

Question 6: What is a reliable method for assessing efflux pump activity phenotypically?



Answer: A common and effective method is the ethidium bromide (EtBr) agar cartwheel method.[19][20] This assay qualitatively assesses the ability of an isolate to efflux EtBr, a known substrate of many RND-type efflux pumps in P. aeruginosa.

Experimental Protocol: Ethidium Bromide Cartwheel Assay

- Prepare Plates: Prepare Mueller-Hinton agar plates containing increasing concentrations of EtBr (e.g., 0 mg/L, 0.5 mg/L, 1.0 mg/L, 1.5 mg/L, 2.0 mg/L).[19]
- Inoculate: Prepare a bacterial suspension of your test isolate and a control strain (e.g., a known efflux-hyperproducer or a susceptible strain) adjusted to a 0.5 McFarland turbidity standard.
- Streak: Using a sterile swab, streak the bacterial suspensions from the center of the plate to the edge in a radial "cartwheel" pattern.
- Incubate: Incubate the plates at 37°C for 16-24 hours.
- Visualize: View the plates under UV transillumination.
- Interpret: Isolates with active efflux pumps will be able to grow at higher concentrations of EtBr and will show less fluorescence (as the EtBr is pumped out). A strain with high efflux activity will grow on plates with higher EtBr concentrations compared to a susceptible control.[19]

## **Data Presentation**

Table 1: Impact of Resistance Mechanisms on Ceftolozane/Tazobactam MICs

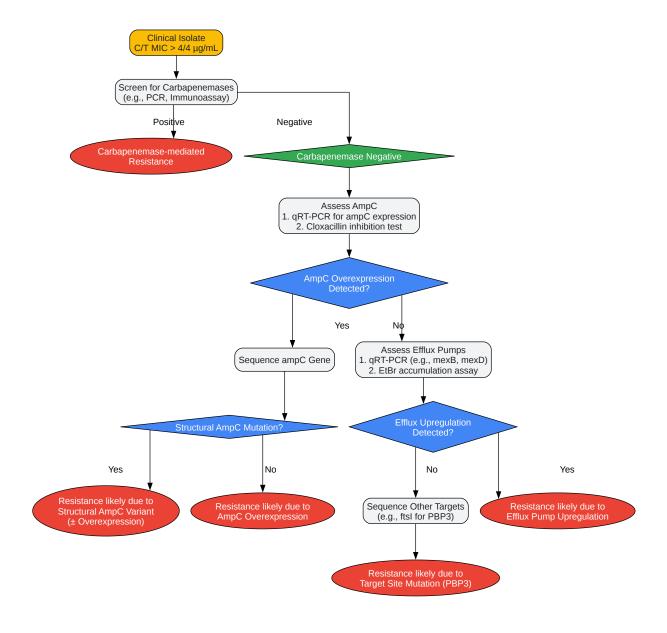
This table summarizes typical MIC changes associated with different resistance mechanisms. Actual values can vary between strains.



Mechanism	Example Mutation(s)	Typical C/T MIC (µg/mL)	Typical Comparator MIC Changes	Reference(s)
Baseline (Susceptible)	Wild-Type PAO1	0.5/4	-	[3]
AmpC Overexpression	ampR (G154R), dacB mutations	4/4 - 8/4	Increased resistance to ceftazidime, piperacillin-tazobactam	[1][3]
AmpC Structural Change	E247K, G183D, Δ(G229-E247)	32/4 - >128/4	Increased resistance to ceftazidime/aviba ctam; may restore susceptibility to imipenem, piperacillin/tazob actam	[1][5][6][12]
Efflux Pump Upregulation	nfxB mutation (MexCD-OprJ)	16/4 - 32/4	Increased resistance to fluoroquinolones	[13]
PBP3 Mutation	R504C in ftsl	>32/4	Cross-resistance to ceftazidime/aviba ctam and imipenem/releba ctam	[21]
Acquired Carbapenemase	blaVIM, blaIMP, blaNDM	>256/4	High-level resistance to all β-lactams, including carbapenems	[22]



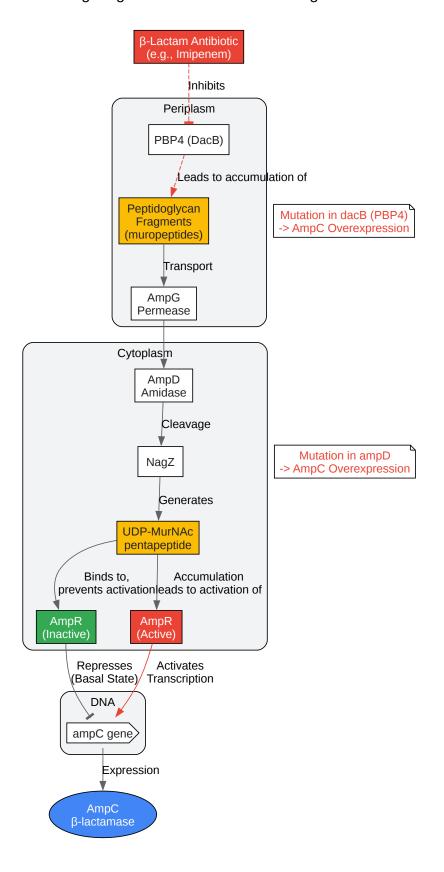
## **Visualizations: Pathways & Workflows**



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Caption: Workflow for Investigating C/T Resistance in P. aeruginosa.



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Caption: Simplified AmpC Regulation Pathway in P. aeruginosa.

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